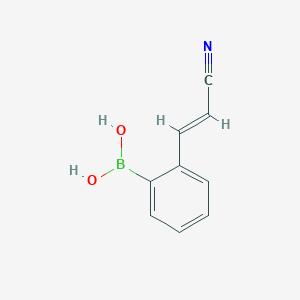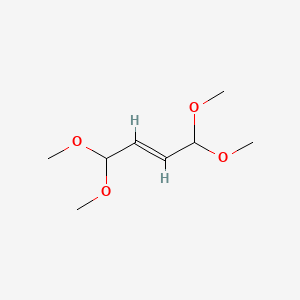
1,4-Bis(dimethylsilyl)benzene
描述
1,4-Bis(dimethylsilyl)benzene is an organosilicon compound with the chemical formula C10H18Si2. It is a colorless to light yellow liquid that is soluble in common organic solvents such as ethanol, ether, and tetrahydrofuran . This compound is known for its unique properties and applications in various fields, including organic synthesis and catalysis.
准备方法
1,4-Bis(dimethylsilyl)benzene can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-dichlorobenzene with dimethylchlorosilane in the presence of a sodium metal catalyst. The reaction is typically carried out in xylene at elevated temperatures (100-110°C) for several hours . The reaction mixture is then cooled, and the product is isolated through vacuum distillation .
化学反应分析
1,4-Bis(dimethylsilyl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form silanol derivatives.
Reduction: It can be reduced to form silane derivatives.
Substitution: It can undergo substitution reactions with halogens or other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1,4-Bis(dimethylsilyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Catalysis: It serves as a ligand for metal catalysts in hydrogenation and coupling reactions.
Material Science: It is used in the preparation of silicon-based polymers and materials.
作用机制
The mechanism of action of 1,4-Bis(dimethylsilyl)benzene involves its ability to act as a ligand for metal catalysts. The silicon atoms in the compound can coordinate with metal centers, facilitating various catalytic reactions. This coordination enhances the reactivity and selectivity of the metal catalysts, making them more efficient in promoting chemical transformations .
相似化合物的比较
1,4-Bis(dimethylsilyl)benzene can be compared with other similar compounds, such as:
1,4-Bis(trimethylsilyl)benzene: This compound has three methyl groups attached to each silicon atom, making it bulkier and less reactive compared to this compound.
1,2-Bis(dimethylsilyl)benzene: This compound has the dimethylsilyl groups attached to adjacent carbon atoms on the benzene ring, resulting in different steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and applications in various fields.
属性
InChI |
InChI=1S/C10H16Si2/c1-11(2)9-5-7-10(8-6-9)12(3)4/h5-8H,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXCHUWSQRLZJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)C1=CC=C(C=C1)[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945563, DTXSID80883853 | |
| Record name | (Cyclohexa-2,5-diene-1,4-diylidene)bis(dimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,4-bis(dimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2488-01-9, 228860-42-2 | |
| Record name | 1,4-Phenylenebis(dimethylsilane) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002488019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,4-bis(dimethylsilyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Cyclohexa-2,5-diene-1,4-diylidene)bis(dimethylsilane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1,4-bis(dimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883853 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-phenylenebis[dimethylsilane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.854 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-PHENYLENEBIS(DIMETHYLSILANE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9PPD5NQK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1,4-bis(dimethylsilyl)benzene?
A1: this compound has a molecular formula of C10H18Si2 and a molecular weight of 194.42 g/mol.
Q2: What spectroscopic data is available to characterize this compound?
A2: this compound can be characterized using various spectroscopic techniques, including:* ¹H NMR: Shows signals for the methyl protons (CH3) and aromatic protons (C6H4). []* ¹³C NMR: Reveals peaks corresponding to the methyl carbons (CH3), aromatic carbons, and silicon-bound carbons. []* ²⁹Si NMR: Provides information about the silicon environment within the molecule. []* IR Spectroscopy: Exhibits characteristic bands for Si-H, Si-O-Si, and aromatic C-H bonds. []* Mass Spectrometry: Confirms the molecular weight and fragmentation pattern of the compound. []* UV-Vis Spectroscopy: Can be used to study the electronic transitions within the molecule, especially when incorporated into conjugated polymers. []
Q3: What are the thermal properties of polymers synthesized from this compound?
A3: Polymers derived from this compound, such as polycarbosiloxanes, exhibit excellent thermal stability with high decomposition temperatures. [, , ] The incorporation of silphenylene units contributes to their thermal resilience.
Q4: How does the structure of the co-monomer affect the properties of polymers synthesized with this compound?
A4: The choice of co-monomer significantly influences the properties of the resulting polymers. For instance, using aliphatic diols leads to flexible polycarbosiloxanes, while aromatic diols enhance the polymers' rigidity and thermal stability. []
Q5: Are there any examples of this compound being used to prepare biodegradable polymers?
A5: Yes, researchers have successfully synthesized silyl ether-coupled poly(ε-caprolactone)s using this compound. These polymers exhibit stepwise hydrolytic degradation profiles due to the presence of labile silyl ether linkages. [, ]
Q6: What type of polymerization reactions is this compound commonly used in?
A6: this compound serves as a crucial monomer in various polymerization reactions, including:* Cross-dehydrocoupling polymerization: This reaction, typically catalyzed by transition metals like palladium, leads to the formation of Si-O-Si bonds, resulting in polycarbosiloxanes. [, ]* Hydrosilylation polymerization: This reaction involves the addition of Si-H bonds across unsaturated bonds like alkynes or alkenes, yielding polymers with diverse structures and properties. [, , , ]* Dehydrocarbon polycondensation: This reaction allows for the formation of Si-O-Si linkages through the reaction with dialkoxysilanes, offering control over the polymer microstructure. [, ]
Q7: How does the catalyst influence the polymerization of this compound?
A7: The choice of catalyst plays a vital role in determining the polymerization pathway, reaction rate, and polymer characteristics. For example, while Pd2(dba)3 exhibits high activity in cross-dehydrocoupling polymerization, B(C6F5)3 is often preferred for dehydrocarbon polycondensation reactions. [, , ]
Q8: How does the position of the dimethylsilyl groups on the benzene ring affect the properties of the resulting polymers?
A8: The regiochemistry of the dimethylsilyl groups on the benzene ring impacts the polymers' properties. Polymers synthesized from this compound tend to exhibit higher crystallinity compared to those derived from 1,3-bis(dimethylsilyl)benzene. []
Q9: Can the methyl groups in this compound be modified to tune the polymer properties?
A9: Yes, modifying the methyl groups with other substituents can influence the polymers' properties. For example, replacing them with bulkier groups can impact the polymer's glass transition temperature and solubility. []
Q10: What analytical methods are used to characterize polymers synthesized from this compound?
A10: Characterization of these polymers is commonly done through:* NMR Spectroscopy (¹H, ¹³C, ²⁹Si): Provides insights into the polymer structure, including monomer sequence and tacticity. [, , ]* Size Exclusion Chromatography (SEC): Determines the molecular weight distribution of the synthesized polymers. []* Differential Scanning Calorimetry (DSC): Measures thermal transitions, such as glass transition temperature (Tg) and melting point (Tm). [, ]* Thermogravimetric Analysis (TGA): Evaluates the thermal stability and degradation behavior of the polymers. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![4-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1337032.png)

